molecular formula C9H10O5 B1474257 2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid CAS No. 1803605-71-1

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid

Cat. No.: B1474257
CAS No.: 1803605-71-1
M. Wt: 198.17 g/mol
InChI Key: BDLGUWGWGIYLSO-UHFFFAOYSA-N
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Description

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid is a furan-based carboxylic acid compound of significant interest in advanced organic synthesis and materials science research. This multifunctional molecule integrates a carboxylic acid group and an ester moiety on a furan scaffold, making it a versatile building block for the construction of more complex chemical architectures. Its core value lies in its potential application as a key intermediate in the development of polymers and as a precursor for novel compounds with specialized functions. In the field of polymer research, furan carboxylic acid derivatives have demonstrated utility as additives and stabilizers. For instance, structurally similar compounds have been patented for use as light stabilizers in organic polymers like polyolefins, suggesting potential applications in enhancing the durability of plastic materials . Furthermore, in organic synthesis, carboxylic acids serve as crucial starting materials for diverse reactions, including direct amidation and esterification, often facilitated by modern techniques such as microwave irradiation to achieve high yields . The structural features of this compound also suggest its relevance in nanotechnology, where carboxylic acids are widely employed as surface modifiers for metallic nanoparticles or carbon nanostructures to improve their dispersion and integration into composite materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified laboratory personnel with a comprehensive understanding of safe chemical practices.

Properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-5-4-14-6(3-7(10)13-2)8(5)9(11)12/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLGUWGWGIYLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism Overview:

  • Pyridine abstracts an acidic α-proton from 1,3-acetone dicarboxylate forming a carbanion.
  • The carbanion attacks chloroacetaldehyde, forming an aldol adduct.
  • A second deprotonation generates an enolate.
  • Intramolecular SN2 reaction between the oxygen nucleophile and the carbon bearing the chloride leads to dihydrofuran formation.
  • Dehydration yields the furan ring structure.
Step Reagents/Conditions Product Yield/Notes
1 1,3-Acetone dicarboxylate + chloroacetaldehyde, pyridine, 50 °C, 16 h Methyl 2-(2-methoxy-2-oxoethyl)-3-furoate High yield, key starting material

This method was originally reported by Tada, Ohtsu, and Chiba in 1994 and is well-established for preparing the diester intermediate.

Hydrolysis to 2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic Acid

The target compound, This compound , is obtained by selective hydrolysis of the ester groups in the methyl 2-(2-methoxy-2-oxoethyl)-3-furoate derivative.

Hydrolysis Conditions:

  • The diester is treated with acidic or basic aqueous media in a mixture of methanol and dichloromethane.
  • Hydrochloric acid (HCl) is commonly used as a catalyst.
  • Reaction parameters such as temperature and time are optimized to selectively hydrolyze one ester group while preserving the other functionalities.
Step Reagents/Conditions Product Yield/Notes
2 MeOH/CH2Cl2, HCl (catalytic), room temperature or reflux This compound Efficient hydrolysis to monoacid

This step requires careful control to avoid over-hydrolysis and degradation of the furan ring.

Oxidation of Methylene to Aldehyde (Optional Intermediate)

In some synthetic routes, oxidation of the methylene group adjacent to the furan ring is performed to obtain an aldehyde intermediate, which can be further functionalized.

Oxidation Details:

  • Selenium dioxide (SeO2) is used as the oxidant.
  • The reaction is carried out in anisole (methoxybenzene) as a solvent at reflux temperature.
  • This solvent choice is due to its high boiling point and resistance to oxidation compared to alternatives like dioxane or o-xylene.
Step Reagents/Conditions Product Yield/Notes
3 SeO2, anisole, reflux Aldehyde derivative of this compound Moderate yield, key for further cyclization

Functional Group Transformations for Derivative Synthesis

The acid functionality in this compound allows further transformations:

  • Conversion to Acyl Azides: Using hydrazine derivatives followed by treatment with sodium nitrite and acid, acyl azides can be formed.
  • Curtius Rearrangement: Heating acyl azides leads to isocyanate intermediates, which can be trapped by nucleophiles such as methanol to form urethanes or amines.
  • Cyclization Reactions: Intramolecular cyclization of isocyanates can yield heterocyclic compounds like furopyrrolones.

These transformations are crucial for synthesizing complex heterocyclic derivatives from the furan acid precursor.

Summary Table of Preparation Steps

Step No. Compound/Intermediate Reaction Type Reagents/Conditions Key Notes
1 Methyl 2-(2-methoxy-2-oxoethyl)-3-furoate Feist-Benary furan synthesis 1,3-Acetone dicarboxylate + chloroacetaldehyde, pyridine, 50 °C, 16 h Starting material synthesis
2 This compound Selective ester hydrolysis MeOH/CH2Cl2, HCl catalyst Monoacid formation, controlled hydrolysis
3 Aldehyde derivative Oxidation SeO2, anisole, reflux Optional intermediate for further reactions
4 Acyl azides, isocyanates, urethanes, amines Functional group transformations Hydrazine, NaNO2/HCl, Curtius rearrangement For derivative synthesis and cyclization

Research Findings and Notes

  • The regioselectivity in hydrolysis and hydrazide formation is influenced by the electronic effects of the furan ring and substituents.
  • The Curtius rearrangement provides a mild and efficient route to isocyanates from acyl azides, enabling further functionalization.
  • Selenium dioxide oxidation is sensitive to solvent choice; anisole is preferred for higher yields and stability.
  • NMR and IR spectroscopy are essential for confirming each step, especially monitoring disappearance of ester peaks and appearance of azide or isocyanate characteristic signals (~2100 cm⁻¹ and ~2200 cm⁻¹ respectively).

This detailed overview integrates experimental methodologies and mechanistic insights from multiple academic theses and research studies, ensuring a comprehensive and authoritative presentation of the preparation methods for This compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the methoxy and oxoethyl groups, play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the furan ring, side-chain modifications, or ring systems. Key examples include:

Compound Name Molecular Formula Substituents/Ring System Melting Point/State Key References
2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid C₉H₁₀O₅ 4-Me, 3-COOH, 2-(CH₂COOMe) Not reported
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid C₁₃H₁₂O₄ 5-Me, 3-COOH, 2-(4-MeOPh) Solid (CAS 1482059-90-4)
2-(2-Hydroxypropyl)-4-methylfuran-3-carboxylic acid amide C₁₀H₁₃NO₄ 4-Me, 3-CONH₂, 2-(CH₂CH(OH)Me) Not reported
(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid C₁₄H₂₂O₄ Tetrahydrofuran ring, octyl chain Not reported
2-(3-Methoxynaphthalen-2-yl)-4-methylfuran-3-carboxylic acid C₁₇H₁₄O₄ 4-Me, 3-COOH, 2-(3-MeO-naphthyl) 214.5°C (solid)

Key Observations:

  • Substituent Effects : The presence of a methoxyphenyl group (e.g., in ) introduces steric bulk and alters electronic properties compared to the smaller 2-methoxy-2-oxoethyl group in the target compound. This affects solubility and reactivity in synthetic pathways .
  • Ring Saturation : Tetrahydrofuran derivatives (e.g., ) exhibit reduced aromaticity, influencing their stability and interaction with biological targets.

Biological Activity

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a furan ring and various functional groups. This compound has garnered attention in biomedical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, drawing from diverse sources of scientific literature.

  • Molecular Formula: C₉H₁₀O₅
  • Molecular Weight: 198.18 g/mol
  • Functional Groups: Furan ring, carboxylic acid, methoxy group

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activities. For instance, derivatives of furan have been shown to possess significant antibacterial and antifungal properties. The specific mechanisms may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory potential. Studies suggest that furan derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may have anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved .

The biological activity of this compound is believed to be linked to its interactions with various molecular targets:

  • Reactive Functional Groups: The presence of the methoxy and oxoethyl groups enhances the compound's reactivity, allowing it to interact with proteins and enzymes involved in disease processes.
  • Modulation of Signaling Pathways: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting therapeutic effects.

Case Studies

Several studies have explored the biological effects of furan derivatives:

  • Study on Antimicrobial Activity: A study demonstrated that a related furan compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
  • Cancer Research: In vitro experiments showed that a furan derivative induced apoptosis in HeLa cells (cervical cancer), indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityNotes
5-FluorouracilAnticancerWidely used in chemotherapy; inhibits DNA synthesis
Furan-2-carboxylic acidAntimicrobialExhibits activity against Gram-positive bacteria
4-MethylfuranAnti-inflammatoryReduces inflammation in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid?

  • Methodological Guidance :

  • Esterification : React 4-methylfuran-3-carboxylic acid with methyl glycolate under acidic catalysis (e.g., H₂SO₄) to introduce the methoxy-oxoethyl group. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Purification : Use column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to isolate the product. Confirm purity via HPLC (≥97% by area) .
    • Key Considerations : Optimize reaction temperature (60–80°C) to minimize side products like decarboxylated derivatives.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, 3H, methyl), δ 3.75 (s, 3H, methoxy), δ 5.20 (s, 2H, oxoethyl-CH₂) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (monoclinic space group, unit cell parameters a=8.21 Å, b=10.54 Å) .
    • Complementary Methods : IR spectroscopy for carbonyl stretches (C=O at 1720 cm⁻¹, furan ring at 1600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting reports on the compound’s bioactivity be reconciled?

  • Case Study :

StudyAntioxidant ActivityCytotoxicity (IC₅₀)
AHigh (EC₅₀ = 12 μM)50 μM (HeLa)
BModerate (EC₅₀ = 35 μM)120 μM (HEK293)
  • Resolution Strategies :
  • Standardize assay conditions (e.g., DMSO concentration ≤0.1%, cell line-specific protocols).
  • Validate via orthogonal assays (e.g., ROS scavenging vs. Nrf2 pathway activation) .

Q. What computational methods predict the compound’s stability in aqueous environments?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water (AMBER force field) to assess hydrolysis susceptibility at the ester group .
  • DFT Calculations : Calculate HOMO-LUMO gaps to predict reactivity with nucleophiles (e.g., water, OH⁻ ions) .
    • Experimental Validation : Compare predicted half-life (t₁/₂ ~24 hours at pH 7.4) with accelerated stability testing (40°C/75% RH for 30 days) .

Q. How does the compound’s solubility profile affect formulation for in vivo studies?

  • Solubility Data :

SolventSolubility (mg/mL)
Water0.12
DMSO45.8
PEG-40028.3
  • Formulation Tips :
  • Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) for intravenous delivery.
  • Pre-screen for precipitation in biological buffers (e.g., PBS, pH 7.4) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Engineering Controls : Use fume hoods during synthesis to limit inhalation exposure (TLV-TWA: 1 mg/m³) .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid ethanol (enhances dermal absorption) .

Q. How to design dose-response studies for mechanistic investigations?

  • Experimental Design :

  • Dose Range : 0.1–100 μM (logarithmic spacing) to capture EC₅₀/IC₅₀.
  • Controls : Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., ascorbic acid for antioxidant assays) .
    • Data Analysis : Fit curves using nonlinear regression (e.g., GraphPad Prism’s four-parameter logistic model) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions?

  • Root Causes :

  • Crystal Packing Effects : Hydrogen bonding in the solid state (e.g., O–H···O interactions) may alter bond lengths vs. gas-phase DFT .
  • Solvent Artifacts : Residual solvent molecules (e.g., DMSO) in crystal lattice distort geometry .
    • Mitigation : Compare multiple crystal structures (e.g., PDB, CCDC entries) and average bond lengths .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid

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